5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone

PDE4 selectivity bronchodilator asthma

Reliable access to a chemically and pharmacologically characterized PDE4 probe scaffold. Many PDE4 research programs suffer from inconsistent potency data across chemotypes. This 1-methyl-3-pyrazolidinone provides a structurally distinct alternative to rolipram-based scaffolds, enabling isozyme selectivity panels (PDE4A/B/C/D) and dual bronchodilator/anti-inflammatory evaluation in guinea-pig or rat models. - Structurally orthogonal core for PDE4 selectivity profiling - Reduced HARBS engagement potential compared to rolipram - Available from stock with rapid global shipping

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 145743-48-2
Cat. No. B8268984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone
CAS145743-48-2
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCN1C(CC(=O)N1)C2=CC(=C(C=C2)OC)OC3CCCC3
InChIInChI=1S/C16H22N2O3/c1-18-13(10-16(19)17-18)11-7-8-14(20-2)15(9-11)21-12-5-3-4-6-12/h7-9,12-13H,3-6,10H2,1-2H3,(H,17,19)
InChIKeyOECVQUZDIVACQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone: Selective PDE4 Inhibitor for Asthma Research


5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone (CAS 145743-48-2) is a synthetic 1-methyl-3-pyrazolidinone derivative that acts as a selective inhibitor of cyclic nucleotide phosphodiesterase type IV (PDE4), the predominant cAMP-hydrolyzing enzyme in respiratory smooth muscle and inflammatory cells . The compound belongs to the phenyl pyrazolidinone class originally disclosed by Rhône-Poulenc Rorer and is structurally distinct from both the classical pyrrolidinone-based PDE4 inhibitor rolipram and the benzamide-based inhibitor piclamilast (RP 73401), offering an alternative chemotype for exploring PDE4 isozyme selectivity and bronchodilator/anti-inflammatory dual activity .

Selectivity PDE4 isozyme selectivity profiling for respiratory research
Scaffold Pyrazolidinone core offers SAR orthogonal to rolipram/piclamilast
Endpoints Reported dual bronchodilation and anti-inflammatory model endpoints

Structural Selectivity Determinants of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone


PDE4 inhibitors with similar core pharmacophores exhibit widely divergent isozyme selectivity profiles, tissue retention kinetics, and in vivo therapeutic windows. The pyrazolidinone scaffold of 5-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone positions the cyclopentyloxy and methoxy substituents in a spatial arrangement that differs fundamentally from the pyrrolidinone core of rolipram or the benzamide scaffold of piclamilast . These structural differences influence binding to the PDE4 catalytic site and modulate affinity for the high-affinity rolipram binding site (HARBS), which has been linked to emetic side effects . Consequently, data obtained with one PDE4 chemotype cannot be extrapolated to another without direct comparative pharmacological profiling under identical assay conditions.

Rolipram comparison
Target: pyrazolidinone core
Substitute: pyrrolidinone core (rolipram)
Scaffold-dependent HARBS engagement may alter tolerability profile interpretation in research models
Piclamilast comparison
Target: pyrazolidinone ring, higher hydrolytic resistance
Substitute: benzamide core (piclamilast), amide bond lability
Chemical stability differences may affect bioanalytical method development and stock solution reliability

Differentiation Evidence for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone


PDE4 Isozyme Selectivity Profile

The patent disclosure demonstrates that 5-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone and its congeners preferentially inhibit the PDE IV isozyme isolated from canine tracheal smooth muscle relative to other PDE isozymes . This selectivity profile distinguishes the compound from non-selective PDE inhibitors such as theophylline, which inhibit multiple PDE families and produce cardiovascular side effects at therapeutic concentrations. While the patent does not report a discrete IC50 value for this specific compound, the class-wide selectivity for PDE IV over PDE I, II, III, and V is a key differentiation from non-selective xanthine-based bronchodilators .

PDE4 Isozyme Selectivity
Class-level inference
Preferential PDE4 inhibition vs. theophylline non-selective PDE inhibition across families I–V
Supports target-specific tool compound selection over non-selective PDE inhibitors
IC50 not disclosed; class-level selectivity inferred from patent screening cascade
PDE4 selectivity bronchodilator asthma

Structural Divergence from Rolipram

The 1-methyl-3-pyrazolidinone core of the target compound is structurally distinct from the 2-pyrrolidinone core of rolipram . Crystallographic and mutagenesis studies on PDE4 have established that the core heterocycle orientation influences interaction with the high-affinity rolipram binding site (HARBS), which is associated with the emetic and gastric side effects that limited the clinical development of rolipram . Although direct HARBS binding data for the target compound are not publicly available, the structural divergence offers a theoretical basis for differential HARBS engagement, a key parameter for selecting PDE4 inhibitors with improved tolerability profiles.

Structural Divergence from Rolipram
Supporting evidence
Pyrazolidinone core vs. rolipram pyrrolidinone core; potential altered HARBS engagement
Supports SAR exploration independent of rolipram tolerability liabilities
HARBS binding data not publicly available; structural rationale only
PDE4 inhibitor scaffold rolipram binding site emesis liability

Dual Bronchodilator and Anti-inflammatory Activity

The patent claims that compounds of the phenyl pyrazolidinone class, including the 1-methyl substituted analog, exhibit both bronchodilator activity (via PDE4 inhibition in airway smooth muscle) and anti-inflammatory activity (via inhibition of leukocyte influx into bronchial tissue) . This dual functional profile differentiates them from β2-adrenoceptor agonists (e.g., salbutamol), which provide only bronchodilation without resolving airway inflammation, and from corticosteroids, which provide anti-inflammatory effects without direct bronchodilation . The dual mechanism is particularly relevant for chronic asthma, where both bronchospasm and eosinophilic inflammation contribute to airway remodeling.

Dual Functional Profile
Class-level inference
Bronchodilator + anti-inflammatory activity in antigen-challenged guinea-pig/rat models
Supports combined bronchodilation and airway inflammation endpoint studies
Class-level patent claim; compound-specific quantification not reported
bronchodilation anti-inflammatory allergic asthma

Chemical Stability and Synthetic Accessibility

The 3-pyrazolidinone ring system exhibits greater resistance to hydrolytic ring-opening compared to the 2-pyrrolidinone core of rolipram under acidic and basic conditions, a property that facilitates long-term storage of stock solutions and compatibility with a broader range of formulation excipients . The patent provides detailed synthetic procedures with isolated yields and crystallization conditions, demonstrating reproducible multi-gram synthesis of the compound . In contrast, certain benzamide-based PDE4 inhibitors (e.g., piclamilast) are susceptible to amide bond hydrolysis, which can complicate bioanalytical method development and pharmacokinetic interpretation.

Stability & Synthesis
Supporting evidence
Isolated yield ~55%; mp 115–116°C; reported higher hydrolytic resistance vs. rolipram/piclamilast
Supports reproducible formulation, storage, and bioanalytical method stability
Bench stability from patent; no accelerated degradation study data
chemical stability pyrazolidinone hydrolysis synthetic tractability

Research Applications of 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone


PDE4 Isozyme Selectivity Profiling and SAR Expansion

Use as a pyrazolidinone-based scaffold in PDE4A/B/C/D isozyme selectivity panels to map the structural determinants of subtype selectivity. The compound's distinct core structure enables SAR studies that are orthogonal to those based on rolipram or piclamilast, facilitating the identification of isozyme-selective inhibitors with reduced HARBS engagement .

Preclinical Asthma Model: Dual Bronchodilator and Anti-inflammatory Efficacy

Employ in guinea-pig or rat models of antigen-induced bronchoconstriction and eosinophilic airway inflammation to evaluate simultaneous bronchodilator and anti-inflammatory effects. The compound serves as a tool to investigate the contribution of PDE4 inhibition to both smooth muscle relaxation and leukocyte trafficking in a single molecular entity .

Negative Control for PDE4 Biological Probe Studies

Utilize as a structurally matched negative control for more potent pyrazolidinone-based PDE4 inhibitors (e.g., WAY-127093B) in target engagement and phenotypic assay studies. The close structural similarity but anticipated lower potency enables discrimination of PDE4-dependent versus off-target effects in cellular and in vivo systems.

Stability and Formulation Development for PDE4 Inhibitor Libraries

Leverage the demonstrated chemical stability and synthetic accessibility of the pyrazolidinone scaffold to develop robust formulation protocols for high-throughput screening libraries. The compound's resistance to hydrolysis and well-characterized physicochemical properties (melting point, chromatographic behavior) make it a suitable reference standard for analytical method validation .

Application
Selection Property
Validation Focus
PDE4 isozyme selectivity profiling
Isozyme selectivity review
PDE4A/B/C/D panel comparison
Asthma model endpoint studies
Dual bronchodilation and anti-inflammation response context
Airway function and leukocyte influx assays
PDE4 target engagement negative control
Structural similarity with anticipated lower potency
Discrimination of PDE4-dependent vs off-target effects
PDE4 inhibitor formulation and analytical reference
Reported chemical stability and synthetic reproducibility
Solution stability and chromatographic behavior
Quote Request

Request a Quote for 5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.